molecular formula C10H7FN2O B1446412 8-Fluoroquinoline-3-carboxamide CAS No. 71083-38-0

8-Fluoroquinoline-3-carboxamide

Cat. No. B1446412
CAS RN: 71083-38-0
M. Wt: 190.17 g/mol
InChI Key: HHKIYTZHVIMBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Molar Volume : Approximately 121.0 cm³/mol

Scientific Research Applications

Scientific Research Applications of 8-Fluoroquinoline-3-carboxamide

  • NK-3 Receptor Ligands for Medical Imaging Studies Fluoroiodo-2-phenylquinoline-4-carboxamides, structurally similar to this compound, have been developed as NK-3 ligands. These are intended for use in radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies, with synthesis involving metalation directed by a fluorine atom for iodination of the quinoline ring (Bennacef et al., 2004).

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors A series of quinoline-8-carboxamides, which potentially includes derivatives of this compound, have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a significant target in drug design, with inhibitors having a variety of therapeutic activities. The synthesis of these compounds involves Pd-catalyzed couplings to introduce diversity in the final step, and they exhibit significant potency against human recombinant PARP-1 (Lord et al., 2009).

  • Cross-Hybridization in Double Helical Dimers Oligoamides of 8-chloroquinoline, closely related to this compound, have been synthesized and shown to assemble into double helical dimers. They undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This research indicates potential applications in the field of molecular self-assembly and nanotechnology (Gan et al., 2010).

  • Fluorescent Probes for Zinc Ion Determination Derivatives of 8-amidoquinoline, which may include this compound, have been explored as functional receptors for zinc ions. These derivatives are important due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. Their use as fluorescent sensors in environmental and biological contexts shows promise (Mohamad et al., 2021).

  • Antitumor Agents DNA-Intercalating Ligands

    Phenylquinoline-8-carboxamides, which may involve modifications of this compound, have been synthesized and evaluated as antitumor agents. These compounds demonstrate a potential for intercalative binding with DNA, offering insights into their utility as antitumor drugs (Atwell et al., 1988).

Safety and Hazards

As a research compound, 8-Fluoroquinoline-3-carboxamide should be handled with care. Safety data sheets and proper laboratory practices should be followed during its handling and storage .

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroquinoline-3-carboxamide are bacterial enzymes involved in DNA replication, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antimicrobial drugs .

Mode of Action

This compound interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the replication fork and thereby inhibiting DNA replication .

Biochemical Pathways

The action of this compound affects the biochemical pathway of DNA synthesis in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, leading to the cessation of bacterial growth and replication .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which this compound belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that this compound may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting DNA synthesis, the compound prevents bacteria from multiplying, thereby helping to control bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species can potentially enhance the phototoxic effects of fluoroquinolones . .

Biochemical Analysis

Biochemical Properties

8-Fluoroquinoline-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts bacterial DNA synthesis, leading to antibacterial effects . Additionally, this compound has been shown to interact with natural killer cells and dendritic cells, enhancing their immunoregulatory functions . These interactions highlight the compound’s potential in modulating immune responses and combating infections.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound inhibits DNA gyrase, leading to the disruption of DNA replication and transcription, ultimately causing cell death . In mammalian cells, this compound has been observed to modulate immune responses by enhancing the activity of natural killer cells and dendritic cells . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, making the compound a potential candidate for immunotherapy and anti-inflammatory treatments.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the bacterial DNA gyrase enzyme, inhibiting its activity and preventing DNA replication and transcription . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which interferes with the enzyme’s catalytic function. Additionally, this compound has been shown to activate natural killer cells via the aryl hydrocarbon receptor, leading to enhanced immunoregulatory functions . These molecular interactions underscore the compound’s potential as an antibacterial and immunomodulatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating careful monitoring and dosage adjustments. Long-term studies in mammalian cells have demonstrated sustained immunomodulatory effects, with enhanced natural killer cell activity observed over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity, effectively inhibiting bacterial growth and infection . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. In immunomodulatory studies, varying doses of the compound have shown dose-dependent enhancement of natural killer cell activity, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes are mediated by cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to DNA synthesis and immune regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into bacterial cells via porin channels, allowing it to reach its target enzyme, DNA gyrase . In mammalian cells, this compound is distributed to various tissues, with higher concentrations observed in the liver and kidneys . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. In bacterial cells, the compound localizes to the cytoplasm, where it interacts with DNA gyrase and inhibits DNA replication . In mammalian cells, this compound has been observed to localize to the cytoplasm and nucleus, where it modulates immune responses and gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

properties

IUPAC Name

8-fluoroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKIYTZHVIMBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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